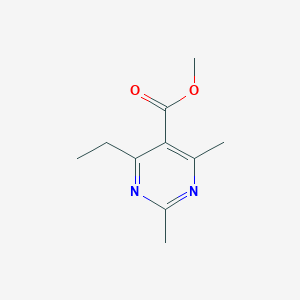
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H14N2O2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .
Scientific Research Applications
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects .
Comparison with Similar Compounds
- Methyl 2,4-dimethyl-6-ethylpyrimidine-5-carboxylate
- 5-Pyrimidinecarboxylic acid, 4-ethyl-2,6-dimethyl-, methyl ester
Comparison: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the ethyl group at position 4 and the methyl groups at positions 2 and 6 can influence its interaction with biological targets and its overall stability .
Biological Activity
Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate (CAS Number: 832090-49-0) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its cytotoxicity, antiproliferative effects, and possible therapeutic applications.
Before delving into biological activity, it is essential to understand the chemical characteristics of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 194.23 g/mol |
| LogP | 1.4424 |
| Polar Surface Area (PSA) | 52.08 Ų |
| Synonyms | Methyl 2,4-dimethyl-6-ethylpyrimidine-5-carboxylate |
Anticancer Activity
Several studies have investigated the anticancer properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro assays using MCF-7 (breast cancer) and HL-60 (leukemia) cell lines have shown that certain pyrimidine derivatives can induce apoptosis and inhibit cell proliferation.
- For instance, related compounds have demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes related to tumor growth and proliferation. For example, inhibition of vascular endothelial growth factor (VEGF) and epidermal growth factor receptor (EGFR) pathways has been noted in studies of structurally similar pyrimidines .
Study on Antiproliferative Effects
A study assessed the antiproliferative effects of various pyrimidine derivatives on HL-60 cells. The results indicated that certain analogs had IC50 values ranging from 3.4 to 7.9 µM after a 96-hour treatment period, suggesting significant potential for further development .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced biological activities. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds .
Properties
CAS No. |
832090-49-0 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-5-8-9(10(13)14-4)6(2)11-7(3)12-8/h5H2,1-4H3 |
InChI Key |
QUTCCFHUMATBDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=C1C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















